N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperidine ring substituted with a butyl group, a chlorofluorophenyl group, and a methanesulfonyl group, making it a versatile molecule for chemical modifications and reactions.
Properties
Molecular Formula |
C17H24ClFN2O3S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-butyl-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24ClFN2O3S/c1-2-3-9-20-17(22)13-7-10-21(11-8-13)25(23,24)12-14-15(18)5-4-6-16(14)19/h4-6,13H,2-3,7-12H2,1H3,(H,20,22) |
InChI Key |
ZEZDJUDXMGGURH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Chlorofluorophenyl Group: This step involves nucleophilic aromatic substitution reactions where the piperidine ring is reacted with 2-chloro-6-fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature Control: Maintaining optimal temperatures to ensure high reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new pharmaceuticals targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with similar compounds like:
N-BUTYL-6-(2-CHLORO-6-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Similar in structure but with a pyrazolo[1,5-a]pyrimidine core.
N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Unique due to its specific substitution pattern and functional groups.
The uniqueness of N-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of a piperidine ring with a methanesulfonyl group and a chlorofluorophenyl group, which imparts distinct chemical properties and reactivity.
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